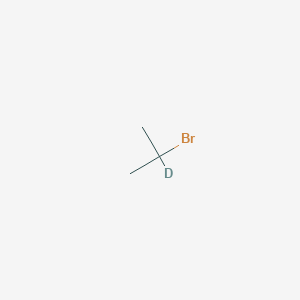

2-Bromopropane-2-d1

Description

The exact mass of the compound 2-Bromopropane-2-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromopropane-2-d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopropane-2-d1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-deuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584007 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4067-80-5 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4067-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromopropane-2-d1 vs. Non-Deuterated 2-Bromopropane

Physicochemical Properties, Mechanistic Utility, and DMPK Applications[1]

Executive Summary

This technical guide analyzes the comparative properties of 2-bromopropane-2-d1 (isopropyl bromide-d1) and its non-deuterated analog. The substitution of a single protium atom with deuterium at the alpha-carbon (C2) creates a specific isotopic probe. While chemically similar, these isotopologues exhibit distinct vibrational frequencies and kinetic behaviors due to the Kinetic Isotope Effect (KIE).

For organic chemists, 2-bromopropane-2-d1 serves as a precision tool to distinguish between SN1 and SN2 mechanisms via secondary alpha-deuterium isotope effects. For drug development professionals, it represents a "metabolic switch" model, demonstrating how deuterium substitution at the site of oxidative metabolism (CYP450) can significantly extend half-life (

Part 1: Fundamental Physicochemical Differences

The core difference between the two compounds lies in the mass of the nucleus at the C2 position. Deuterium (

1.1 Vibrational Spectroscopy (IR/Raman)

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This spectral shift is the primary method for validating the synthesis of 2-bromopropane-2-d1.

Table 1: Comparative Vibrational Data

| Feature | Non-Deuterated (C-H) | Deuterated (C-D) | Physical Basis |

| Stretch Frequency ( | ~2900–3000 cm | ~2100–2200 cm | Reduced mass ( |

| Bond Dissociation Energy | ~96 kcal/mol | ~97.2–98 kcal/mol | Lower ZPE requires more energy to reach transition state. |

| C-Br Stretch | ~550–650 cm | ~540–640 cm | Slight shift due to coupling with the heavier alpha-carbon system. |

1.2 The Zero-Point Energy (ZPE) Concept

The reaction rate difference stems from the ground state energy. The C-D bond sits lower in the potential energy well than the C-H bond. Since the Transition State (TS) energy is often similar for both (assuming the bond is fully broken or rehybridized), the activation energy (

Figure 1: Reaction coordinate diagram illustrating the Zero-Point Energy (ZPE) difference. The C-D bond starts at a lower energy level, requiring more activation energy (

Part 2: Mechanistic Probe in Organic Synthesis

In nucleophilic substitution and elimination reactions, 2-bromopropane-2-d1 is used to measure Secondary Alpha-Deuterium Kinetic Isotope Effects (SDKIE) .

Crucial Distinction:

-

Primary KIE (

): Occurs when the C-H/D bond is broken in the rate-determining step (RDS). -

Secondary KIE (

): Occurs when the C-H/D bond remains intact but changes hybridization (e.g.,

Since the deuterium in 2-bromopropane-2-d1 is at the alpha position (C2), it is not removed during standard substitution or E2 elimination (where beta-hydrogens are removed). Therefore, it exhibits a secondary effect.

2.1 Distinguishing SN1 vs. SN2

The magnitude of the secondary KIE (

-

SN1 Mechanism (Solvolysis):

-

Process: Leaving group (Br) departs, forming a planar carbocation.

-

Hybridization:

(tetrahedral) -

Effect: The C-H/D out-of-plane bending vibrations loosen in the transition state.

-

Observation: Normal Secondary KIE (

per D).

-

-

SN2 Mechanism (Direct Attack):

-

Process: Backside attack by nucleophile.

-

Hybridization:

-

Effect: Steric crowding increases; vibrations stiffen.

-

Observation: No effect or Inverse KIE (

).

-

Experimental Logic: If solvolysis of 2-bromopropane-2-d1 yields a rate ratio of 1.15 compared to the standard, the mechanism is limiting SN1. If the ratio is 1.00, it is SN2.

Part 3: Applications in Drug Development (DMPK)

While the KIE is "secondary" in substitution reactions, it becomes a Primary KIE in the context of metabolic oxidation. Cytochrome P450 (CYP450) enzymes typically oxidize the most electron-rich and accessible C-H bond. In 2-bromopropane derivatives (and isopropyl groups in drugs generally), the methine hydrogen (C2-H) is the prime target for hydroxylation.

3.1 The "Deuterium Switch" Strategy

Replacing the C2-H with C2-D forces the enzyme to break a C-D bond. Because this is a primary isotope effect, the reaction rate slows dramatically (

-

Metabolic Shunting: If the C2 position is blocked by D, the metabolic pathway may switch to a slower, less favorable route (e.g., terminal methyl oxidation) or result in higher exposure of the parent compound.

-

Reduced Clearance: Slower metabolism leads to increased half-life (

) and Area Under the Curve (AUC).

Figure 2: Metabolic fate comparison. The deuterated analog resists CYP450 oxidation at the alpha-carbon due to the primary kinetic isotope effect, significantly reducing metabolite formation.

Part 4: Experimental Protocols

4.1 Synthesis of 2-Bromopropane-2-d1

Objective: Synthesize high-purity (>98% D) 2-bromopropane-2-d1 from commercially available isopropanol-2-d1.

Reagents:

-

Isopropanol-2-d1 (CAS: 3972-26-7)

-

Phosphorus Tribromide (PBr

) -

Dichloromethane (DCM) - optional solvent

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and a drying tube (CaCl

). Place in an ice bath (0°C). -

Addition: Add Isopropanol-2-d1 (1.0 eq) to the flask.

-

Bromination: Slowly add PBr

(0.35 eq) dropwise over 30 minutes. Caution: Exothermic. -

Reflux: Once addition is complete, remove ice bath and heat to reflux (approx 60°C) for 2 hours to drive the reaction to completion.

-

Quench: Cool to room temperature. Pour mixture into ice water to hydrolyze excess PBr

. -

Extraction: Separate the organic layer (bottom). Wash with 5% NaHCO

(aq) to remove acid traces, then with brine. -

Drying: Dry organic layer over anhydrous MgSO

. -

Purification: Distill the crude liquid. Collect the fraction boiling at 59-60°C.

-

Validation:

-

1H NMR: Confirm disappearance of the septet at

4.0 ppm (methine proton). The methyl groups will appear as a singlet (or slightly broadened) rather than a doublet, as the H-H coupling is removed. -

MS: Confirm parent ion mass shift (+1 amu).

-

4.2 Measurement of Solvolysis Rate (KIE Determination)

Objective: Determine

-

Preparation: Prepare 0.1 M solutions of 2-bromopropane and 2-bromopropane-2-d1 in 80% EtOH/H

O. -

Thermostat: Equilibrate both solutions in a water bath at 25.0°C

0.1°C. -

Initiation: Add NaOH (to neutralize generated HBr) and indicator (phenolphthalein) or use a conductometric probe.

-

Monitoring: Monitor the appearance of bromide ions (conductometry) or the consumption of base (titration) over time.

-

Calculation: Plot

vs time to obtain the pseudo-first-order rate constant ( -

Ratio: Calculate

.-

Expected Result:

(indicative of SN1 character in this solvent system).

-

References

-

IUPAC Compendium of Chemical Terminology (Gold Book). "Kinetic Isotope Effect."

-

[Link]

-

- Sigma-Aldrich (Merck).

-

National Institute of Standards and Technology (NIST). "2-Bromopropane IR Spectrum."

-

[Link]

-

-

Westheimer, F. H. "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 1961.

-

[Link]

-

-

Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014.

-

[Link]

-

Sources

Technical Guide: Synthesis & Application of Alpha-Deuterated Alkyl Halides

Executive Summary

Alpha-deuterated alkyl halides (R-CD₂-X or R-CD(R')-X) represent a critical class of electrophilic building blocks in modern drug discovery. Their primary utility lies in the Deuterium Kinetic Isotope Effect (DKIE) , where the substitution of protium (¹H) with deuterium (²H) at the site of metabolic oxidation significantly reduces the rate of bond cleavage by Cytochrome P450 enzymes.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated technical workflow for synthesizing these moieties with high isotopic enrichment (>98% D) and applying them to improve the metabolic stability of clinical candidates.

Part 1: The Strategic Value of Alpha-Deuteration

The Metabolic Blockade Mechanism

The primary driver for alpha-deuteration is the modulation of pharmacokinetics (PK). Metabolic clearance often proceeds via oxidative dealkylation (e.g., N-dealkylation or O-dealkylation), a process initiated by Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the alpha-carbon.

-

Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

-

Kinetic Isotope Effect (KIE): In reactions where C-H bond cleavage is the rate-determining step (RDS), substituting D can reduce the reaction rate constant (

) by a factor of 2–7 (primary KIE).

Visualization: CYP450 Metabolic Switching

The following diagram illustrates how alpha-deuteration blocks the formation of the unstable hemiaminal/hemiacetal intermediate, thereby extending the drug's half-life (

Caption: Comparative metabolic pathway showing the kinetic blockade of oxidative dealkylation via Deuterium Kinetic Isotope Effect (DKIE).

Part 2: Synthetic Methodologies & Critical Analysis

Direct H/D exchange on alkyl halides is rarely viable due to the high risk of elimination (E2) or Wurtz-type coupling. Therefore, the Reduction-Halogenation pathway is the industry "Gold Standard" for generating high-purity alpha-deuterated alkyl halides.

Comparative Analysis of Routes

| Methodology | Precursor | Reagents | Isotopic Purity | Scalability | Risk Profile |

| Route A (Standard) | Ester / Acid | LiAlD₄ / THF | Excellent (>99%) | High | Pyrophoric reagents |

| Route B (Secondary) | Ketone | NaBD₄ / MeOH | Excellent (>98%) | High | Moderate |

| Route C (Exchange) | Alkyl Halide | D₂O / Catalyst | Poor to Moderate | Low | Elimination / Scrambling |

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Primary Alpha-Deuterated Alkyl Bromides (R-CD₂-Br)

Target: Conversion of a carboxylic ester to a dideutero-alkyl bromide.

Phase 1: Reduction to Alcohol-d2

Reaction:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Prep: Suspend Lithium Aluminum Deuteride (LiAlD₄) (1.2 equiv) in anhydrous THF (0.5 M) at 0°C. Note: LiAlD₄ is the source of the alpha-deuterium. Handle under inert atmosphere.

-

Addition: Dissolve the ester substrate (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlD₄ suspension over 30 minutes.

-

Causality: Slow addition prevents thermal runaway and minimizes side reactions.

-

-

Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of ester).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (

- mL 15% NaOH.

- mL water.

-

mL water (

-

Workup: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo to yield

.

Phase 2: Appel Bromination

Reaction:

-

Setup: Dissolve

(1.0 equiv) and Carbon Tetrabromide (CBr₄) (1.1 equiv) in anhydrous DCM (0.2 M) at 0°C. -

Addition: Add Triphenylphosphine (PPh₃) (1.1 equiv) portion-wise over 15 minutes.

-

Why Appel? Conditions are neutral and mild, preventing acid-catalyzed scrambling of the deuterium or rearrangement of the carbon skeleton.

-

-

Completion: Stir at RT for 1–3 hours. Solvent is removed, and the product is purified via silica gel chromatography.[1]

Protocol B: Synthesis of Secondary Alpha-Deuterated Alkyl Halides

Target: Introduction of a single deuterium atom at a chiral center or secondary carbon.

-

Reduction: React ketone (

) with Sodium Borodeuteride (NaBD₄) (0.5 equiv) in MeOD/D₂O to yield -

Halogenation: Convert to the halide using

(0.33 equiv) at -10°C.-

Note: Inversion of configuration (Walden inversion) occurs if the starting alcohol is chiral.

-

Part 4: Workflow Visualization

The following diagram details the decision tree and synthetic flow for generating these compounds.

Caption: Synthetic decision tree for primary and secondary alpha-deuterated alkyl halides.

Part 5: Quality Control & Data Analysis

Validating the isotopic incorporation is non-negotiable. Standard ¹H-NMR is insufficient for quantification; it only shows the absence of a signal.

Analytical Checklist

| Technique | Purpose | Acceptance Criteria |

| ¹H-NMR | Confirm loss of alpha-protons. | Residual alpha-H signal < 1% (integration). |

| ²H-NMR (D-NMR) | Direct observation of D-label. | Distinct peak matching chemically equivalent shift. |

| HRMS | Isotopic enrichment calculation. | Mass shift of +2.014 Da (per D2). |

| ¹³C-NMR | Observe C-D coupling. | Alpha-carbon appears as a quintet (for CD₂) due to |

Calculating Isotopic Enrichment

Using High-Resolution Mass Spectrometry (HRMS), calculate the enrichment (

Target: >98% enrichment is required to prevent "metabolic shunting" where enzymes selectively metabolize the remaining non-deuterated drug fraction.

References

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Retrieved from [Link]

-

MasterOrganicChemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Shi, W., et al. (2025).[2] Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. RSC Publishing. Retrieved from [Link]

Sources

2-Bromopropane-2-d1: Technical Safety & Application Guide

[1]

Introduction: The Isotopic Precision Reagent

In the landscape of precision chemistry and drug development, 2-Bromopropane-2-d1 (Isopropyl-2-d1 bromide) serves as a critical tool for mechanistic elucidation and metabolic tuning.[1] Unlike its non-deuterated parent (2-bromopropane), which is a standard alkylating agent, this isotopologue carries a deuterium atom at the methine (C2) position.[1]

This modification is not merely structural; it introduces a Kinetic Isotope Effect (KIE) that researchers leverage to probe reaction mechanisms (specifically distinguishing between

However, the utility of this reagent is coupled with significant hazards.[1] The parent compound, 2-bromopropane, is a documented reproductive toxicant and neurotoxin .[1] As a Senior Application Scientist, I must emphasize that 2-Bromopropane-2-d1 must be handled with the same rigorous safety protocols as the parent compound , assuming equivalent or potentially prolonged biological half-life due to the C-D bond strength.

Chemical Identity & Physical Properties[1][2][3][4][5]

Identification

| Parameter | Specification |

| Chemical Name | 2-Bromopropane-2-d1 |

| CAS Number | 4067-80-5 |

| Synonyms | Isopropyl-2-d1 bromide; (CH3)2CDBr |

| Molecular Formula | |

| Molecular Weight | ~124.00 g/mol (vs. 122.99 for non-deuterated) |

| Isotopic Purity | Typically |

Physical Properties Comparison

Note: Physical properties for the deuterated analog are often inferred from the non-deuterated parent (CAS 75-26-3) due to their physicochemical similarity, though slight variations in boiling point and density may occur.[1]

| Property | 2-Bromopropane (Parent) | 2-Bromopropane-2-d1 (Inferred) |

| Physical State | Colorless Liquid | Colorless Liquid |

| Boiling Point | 59–60 °C | ~59–60 °C |

| Melting Point | -89 °C | ~-89 °C |

| Density | 1.31 g/mL at 25 °C | ~1.31–1.32 g/mL |

| Flash Point | 22 °C (Closed Cup) | High Flammability Risk |

| Solubility | Miscible in Ethanol, Ether, Chloroform | Miscible in Organic Solvents |

Hazard Profiling (GHS Classification)

Critical Warning: 2-Bromopropane is classified as a Category 1A Reproductive Toxicant .[2][3] You must assume the deuterated analog possesses the same hazard profile.

GHS Label Elements

-

Signal Word: DANGER

-

Hazard Pictograms:

-

🔥 (Flame)[3]

-

👤 (Health Hazard)

-

❗ (Exclamation Mark)

-

Hazard Statements

-

H360: May damage fertility or the unborn child.[4] (Specific target: Ovaries, Testes).

-

H373: May cause damage to organs (Central Nervous System, Hematopoietic System) through prolonged or repeated exposure.

-

H319: Causes serious eye irritation.[2]

-

H336: May cause drowsiness or dizziness.[2]

Precautionary Protocols (Self-Validating)

To ensure trustworthiness in your safety workflow, implement these "check-gates":

-

The "Double-Glove" Gate:

-

Protocol: Use Silver Shield® or Viton® gloves as the primary barrier. Standard nitrile gloves have short breakthrough times for halogenated hydrocarbons.

-

Validation: Check inner glove for discoloration after use; if present, the outer barrier failed.[1]

-

-

The "Zero-Static" Gate:

-

Protocol: Ground all glassware and transfer lines. Use anti-static mats.

-

Validation: Use a static meter before pouring; reading must be <100V.

-

Visualized Safety Workflow

The following diagram outlines the hierarchy of controls required when handling 2-Bromopropane-2-d1 to mitigate reproductive and flammability risks.

Caption: Hierarchy of safety controls for handling 2-Bromopropane-2-d1, prioritizing engineering controls over PPE.

Applications in Drug Development[1][7][13][14]

The Deuterium Switch & Metabolic Stability

In drug discovery, replacing hydrogen with deuterium at metabolic "hotspots" can significantly alter a drug's pharmacokinetic profile without changing its binding affinity.[1] This is governed by the Primary Kinetic Isotope Effect .

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy: C-D

341 kJ/mol vs. C-H -

Outcome: If the cleavage of the C-H bond at the isopropyl position is the rate-determining step (RDS) in metabolism (e.g., by Cytochrome P450 enzymes), deuteration will slow this process (

, typically 2–7).[1] -

Result: Increased half-life (

) and reduced dosing frequency.

Mechanistic Probe: vs. Pathways

2-Bromopropane-2-d1 is invaluable for distinguishing between substitution and elimination pathways.[1]

-

E2 Reaction: Involves the abstraction of a

-proton. If the deuterium is on the -

Reaction: The reaction rate is less sensitive to deuteration at the reaction center (secondary KIE), usually resulting in

Experimental Workflow: Synthesis & KIE Study

The following diagram illustrates a typical workflow for using 2-Bromopropane-2-d1 to synthesize a deuterated drug intermediate and validate the kinetic isotope effect.

Caption: Workflow for synthesizing a deuterated intermediate and assessing metabolic stability via KIE calculation.

Emergency Response & Storage

Storage Protocols

To maintain isotopic purity and safety:

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Environment: Inert atmosphere (Argon or Nitrogen) is recommended to prevent hydrolysis or oxidation.

-

Container: Amber glass with a PTFE-lined septum cap to prevent light degradation and solvent leaching.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] Seek medical attention for potential CNS effects.

-

Skin Contact: Wash with soap and water for at least 15 minutes. Remove contaminated clothing.[2][3][4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER immediately.

References

-

Sigma-Aldrich. (n.d.). 2-Bromopropane-2-d1 Product Specification & CAS 4067-80-5.[1][6] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6358, 2-Bromopropane. Retrieved from

-

LGC Standards. (n.d.). 2-Bromopropane-2-d1 Reference Material. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopropane. Retrieved from

-

BenchChem. (2025).[7] Technical Guide to Deuterated Bromopropanes. Retrieved from

-

Takeuchi, T., et al. (2004).[1][8] Developmental effects of inhalation exposure to 2-bromopropane in rats. Reproductive Toxicology. Retrieved from

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. fishersci.com [fishersci.com]

- 3. cpachem.com [cpachem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. 2-BROMOPROPANE-2-D1 synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Developmental effects of inhalation exposure to 2-bromopropane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 2-Bromopropane-d1 and d7 isotopes

[2]

The fundamental difference lies in the position and extent of deuterium substitution. This alteration impacts the reduced mass of the vibrating bonds, zero-point energy (ZPE), and consequently, the reaction kinetics and spectral properties.[1]

Isotopic Definitions:

-

2-Bromopropane-2-d1: Deuterium substitution solely at the methine (C2) position.[1]

-

2-Bromopropane-d7: Deuterium substitution at the methine (C2) and both methyl (C1, C3) groups.[1]

-

Notation:

-

Comparative Properties Table

| Property | 2-Bromopropane (Native) | 2-Bromopropane-2-d1 | 2-Bromopropane-d7 |

| Formula | |||

| MW ( g/mol ) | 122.99 | ~124.00 | ~130.04 |

| Density (g/mL) | 1.31 | 1.321 | 1.383 |

| Boiling Point | 59–60 °C | 59 °C | 59 °C |

| Primary NMR Use | Analyte | Secondary KIE Probe | Solvent / Internal Std |

| CAS Number | 75-26-3 | 4067-80-5 | 39091-63-9 |

Technical Note: The density increase in d7 (+5.6%) is significant for gravimetric transfers in high-precision synthesis.

Mechanistic Utility: The Kinetic Isotope Effect (KIE)[2][5][6][7][8]

The choice between d1 and d7 is dictated by the specific mechanistic question being asked. The Kinetic Isotope Effect (

2-Bromopropane-2-d1: Probing the Alpha-Center

This isotope places the deuterium directly on the carbon bearing the leaving group (alpha-carbon).

-

Application: Investigating

vs. -

Secondary Deuterium KIE: In an

reaction, the rate-determining step involves the rehybridization of the alpha-carbon from -

Interpretation: If

(unity), the mechanism likely proceeds via

2-Bromopropane-d7: Probing Beta-Elimination

This isotope places deuterium on the beta-carbons (methyl groups).

-

Application: Investigating E2 Elimination mechanisms.

-

Primary Deuterium KIE: In an E2 reaction, a base abstracts a beta-proton. Breaking a C-D bond requires significantly more activation energy than a C-H bond due to the lower ZPE of C-D.

-

Interpretation: A large KIE (

) confirms that the C-H(D) bond is breaking in the rate-determining step, validating a concerted E2 mechanism.

Figure 1: Mechanistic Decision Logic for Isotope Selection

Caption: Decision tree for selecting d1 vs. d7 isotopes based on the reaction mechanism (Substitution vs. Elimination) under investigation.

Synthesis and Manufacturing Protocols

High-purity synthesis of these isotopologues requires specific deuterated precursors. The standard industrial route involves the bromination of the corresponding alcohol using Phosphorus Tribromide (

Protocol: General Synthesis via

Reagents:

-

For d1: Propan-2-d1-2-ol (Isopropanol-d1).[1]

-

For d7: Propan-d8-2-ol (Isopropanol-d8).[1]

-

Brominating Agent: Phosphorus Tribromide (

).

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and calcium chloride drying tube. Maintain an inert atmosphere (

or -

Chilling: Cool the deuterated alcohol (1.0 eq) to -10°C to control the exothermic reaction.

-

Addition: Add

(0.35 eq) dropwise over 60 minutes.-

Reaction:

[1]

-

-

Reflux: Allow to warm to room temperature, then reflux gently for 2–4 hours.

-

Distillation: Distill the product directly from the reaction mixture (BP ~59°C).

-

Purification: Wash the distillate with cold

(aq) to remove acid traces, then water. Dry over -

Validation: Confirm isotopic purity via

-NMR (disappearance of specific signals) and MS.

Figure 2: Synthesis Pathway Visualization

Caption: Parallel synthesis workflows for d1 and d7 isotopologues using PBr3 bromination of specific alcohol precursors.

Applications in Drug Development[8]

In pharmaceutical research, these isotopes are not merely reagents but strategic tools for "Deuterium Switching."

Metabolic Stability (The "Deuterium Switch"): Cytochrome P450 enzymes often oxidize alkyl chains at the terminal methyl groups or the alpha-carbon.

-

Use of d7: Introducing a fully deuterated isopropyl group (using 2-bromopropane-d7 as the alkylating agent) can significantly increase the metabolic half-life of a drug candidate.[1] The C-D bond is stronger than the C-H bond, resisting oxidative cleavage (Primary KIE in metabolism).[4]

-

Use of d1: Less common for metabolic stabilization but useful if the metabolic soft-spot is specifically the methine hydrogen.

Analytical Standards:

-

2-Bromopropane-d7 is the industry standard internal reference for quantifying isopropyl bromide impurities in pharmaceutical intermediates using GC-MS.[1] The +7 Da mass shift provides clear separation from the analyte signals.

References

-

Sigma-Aldrich. 2-Bromopropane-d7 Product Specification. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15618316, 2-Bromopropane-d7. Retrieved from

-

LGC Standards. 2-Bromopropane-2-d1 Reference Material. Retrieved from

-

Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. Retrieved from

-

Macmillan Group (Princeton). Kinetic Isotope Effects in Organic Chemistry. Retrieved from

Methodological & Application

Application Note: Elucidating Reaction Mechanisms with Alpha-Secondary Kinetic Isotope Effects Using 2-Bromopropane-2-d1

For: Researchers, scientists, and drug development professionals engaged in mechanistic organic chemistry and drug metabolism studies.

Introduction: The Subtle Power of Isotopic Substitution in Mechanistic Elucidation

In the intricate world of chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events that constitute the reaction mechanism is paramount. The kinetic isotope effect (KIE) is a powerful and nuanced tool for probing these mechanistic pathways.[1][2] It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[3] This phenomenon arises from the mass difference between isotopes, which in turn affects the vibrational frequencies of chemical bonds and their corresponding zero-point energies (ZPE).[4][5] A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break, which typically results in a slower reaction rate.[1][6]

While primary KIEs, where the isotopically substituted bond is broken in the rate-determining step, are more commonly discussed, secondary KIEs (SKIEs) offer a different yet equally valuable window into the transition state structure.[7] An alpha-secondary KIE is observed when isotopic substitution occurs at the α-carbon, the carbon atom directly attached to the leaving group, but the bond to the isotope is not broken during the reaction.[8][9] The magnitude and direction of the α-secondary KIE provide crucial information about changes in hybridization and steric environment at the reaction center in the transition state.[10]

This application note provides a detailed protocol for the measurement of the α-secondary kinetic isotope effect in the solvolysis of 2-bromopropane using its deuterated analog, 2-bromopropane-2-d1. This classic physical organic chemistry experiment serves as an excellent model for understanding how SKIEs can be used to distinguish between SN1 and SN2 reaction mechanisms.[11]

Theoretical Background: Interpreting Alpha-Secondary KIEs

The magnitude of the α-secondary KIE (kH/kD) is a sensitive probe of the electronic and geometric changes at the α-carbon as it proceeds from the reactant to the transition state.

-

SN1 Reactions: In a unimolecular nucleophilic substitution (SN1) reaction, the rate-determining step is the formation of a carbocation intermediate.[12] This involves a change in hybridization at the α-carbon from sp3 in the reactant to sp2 in the carbocation. The transition state is characterized by significant C-Br bond stretching and a partial positive charge on the α-carbon, leading to a more sp2-like geometry. This rehybridization results in a weakening of the out-of-plane C-H(D) bending vibrations. The C-D bond, having a lower zero-point energy, experiences a smaller decrease in vibrational frequency upon moving to the transition state compared to the C-H bond. This leads to a normal α-secondary KIE, where kH/kD is typically in the range of 1.10-1.25.[11]

-

SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the α-carbon as the leaving group departs in a concerted step. The transition state is a trigonal bipyramidal species where the α-carbon is sp2-hybridized and bonded to both the incoming nucleophile and the departing leaving group. The steric crowding in the SN2 transition state leads to an increase in the vibrational frequency of the C-H(D) out-of-plane bending modes compared to the sp3-hybridized reactant. This results in a small inverse α-secondary KIE (kH/kD < 1), typically around 0.95-1.05, or no significant isotope effect.[11]

The following diagram illustrates the mechanistic pathways and the expected changes at the α-carbon.

Figure 1: Comparison of SN1 and SN2 reaction pathways, highlighting the change in hybridization at the α-carbon.

Experimental Design and Protocols

This section outlines the necessary materials and step-by-step procedures for the synthesis of 2-bromopropane-2-d1 and the subsequent kinetic analysis of its solvolysis.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Isopropyl alcohol | Round-bottom flasks |

| Deuterium oxide (D₂O) | Reflux condenser |

| Phosphorus tribromide (PBr₃) | Distillation apparatus |

| Sodium bicarbonate (NaHCO₃) | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) | NMR spectrometer (≥300 MHz) |

| Ethanol | Gas chromatograph-mass spectrometer (GC-MS) |

| Water (deionized) | Constant temperature bath |

| NMR tubes | Volumetric flasks and pipettes |

Protocol 1: Synthesis of 2-Bromopropane-2-d1

The synthesis of 2-bromopropane-2-d1 is a two-step process starting from isopropyl alcohol.

Figure 2: Synthetic workflow for the preparation of 2-bromopropane-2-d1.

Step 1: Synthesis of Isopropanol-2-d1

-

Oxidation: Oxidize isopropyl alcohol to acetone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation.

-

Deuteration: In a round-bottom flask, dissolve the resulting acetone in an excess of deuterium oxide (D₂O) containing a catalytic amount of a base (e.g., sodium carbonate). The acidic α-protons of acetone will undergo exchange with deuterium. Monitor the extent of deuteration by ¹H NMR spectroscopy until the α-proton signal is sufficiently diminished.

-

Reduction: Reduce the deuterated acetone (acetone-d6) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) in an appropriate solvent (e.g., ethanol) to yield isopropanol-2-d1.

Step 2: Bromination of Isopropanol-2-d1

-

Place the synthesized isopropanol-2-d1 in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the flask in an ice bath and slowly add phosphorus tribromide (PBr₃) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.

-

Cool the mixture and carefully pour it into ice water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the crude 2-bromopropane-2-d1 over anhydrous magnesium sulfate.

-

Purify the product by distillation, collecting the fraction boiling at the literature value for 2-bromopropane (59-60 °C).

-

Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Measurement of Solvolysis

The solvolysis of 2-bromopropane and 2-bromopropane-2-d1 will be carried out in a suitable solvent system, for example, 80% ethanol/20% water. The rate of the reaction can be monitored by following the disappearance of the starting material or the appearance of the product.

Competitive Method using NMR Spectroscopy

A competitive method, where a mixture of the deuterated and non-deuterated substrates is reacted, is often preferred as it minimizes errors arising from slight variations in reaction conditions between separate runs.[13][14]

-

Sample Preparation: Prepare a stock solution containing a known ratio (e.g., 1:1) of 2-bromopropane and 2-bromopropane-2-d1 in the chosen solvolysis medium (e.g., 80% ethanol/20% water).

-

Reaction Monitoring:

-

Transfer an aliquot of the reaction mixture to an NMR tube.

-

Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

-

Acquire ¹H NMR spectra at regular time intervals. The signal for the methine proton of 2-bromopropane will be a septet, while the corresponding position in 2-bromopropane-2-d1 will be a singlet (due to the absence of proton coupling).

-

-

Data Analysis:

-

Integrate the signals corresponding to the methine proton of 2-bromopropane and the methyl protons of both isotopologues.

-

The ratio of the isotopologues will change over time as the non-deuterated substrate reacts faster.

-

The kinetic isotope effect can be calculated from the change in the ratio of the two isotopologues as a function of the extent of the reaction.

-

Alternative Method: GC-MS Analysis

Alternatively, the reaction can be monitored by quenching aliquots of the reaction mixture at different time points and analyzing the composition by GC-MS.

-

Reaction Setup: Set up the solvolysis reaction in a thermostated water bath.

-

Sampling: At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a water-immiscible organic solvent (e.g., diethyl ether) and a small amount of a base (e.g., sodium bicarbonate solution) to neutralize the acid formed.

-

Analysis: Analyze the organic extracts by GC-MS. The mass spectrometer will be able to distinguish between the deuterated and non-deuterated starting materials and products based on their mass-to-charge ratios.

-

Data Analysis: Plot the concentration of each isotopologue versus time to determine the first-order rate constants (kH and kD). The KIE is then calculated as the ratio kH/kD.

Data Interpretation and Expected Results

The solvolysis of 2-bromopropane is known to proceed through a mechanism with significant SN1 character. Therefore, a normal α-secondary kinetic isotope effect is expected.

| Parameter | Expected Value | Interpretation |

| kH/kD | > 1 (typically 1.10-1.20) | Indicates a transition state with significant sp2 character at the α-carbon, consistent with an SN1 mechanism. |

A hypothetical dataset for the disappearance of starting materials is presented below.

| Time (min) | [2-Bromopropane] (M) | [2-Bromopropane-2-d1] (M) |

| 0 | 0.100 | 0.100 |

| 30 | 0.075 | 0.080 |

| 60 | 0.056 | 0.064 |

| 90 | 0.042 | 0.051 |

| 120 | 0.031 | 0.041 |

From this data, the rate constants kH and kD can be determined by plotting ln[substrate] vs. time. The KIE is then calculated as kH/kD.

Troubleshooting and Considerations

-

Incomplete Deuteration: Ensure high isotopic enrichment of the starting material to obtain accurate KIE values.

-

Temperature Control: Maintain a constant temperature throughout the kinetic runs, as reaction rates are highly temperature-dependent.

-

Solvent Effects: The choice of solvent can influence the reaction mechanism and the magnitude of the KIE.

-

Competing Reactions: Be aware of potential side reactions, such as elimination (E1 or E2), which can complicate the kinetic analysis.

Conclusion

The measurement of the α-secondary kinetic isotope effect using 2-bromopropane-2-d1 provides a practical and insightful method for distinguishing between SN1 and SN2 reaction mechanisms. The observation of a normal KIE (kH/kD > 1) is strong evidence for a transition state with significant carbocationic character, which is a hallmark of the SN1 pathway. This technique, when combined with other mechanistic probes, offers a powerful approach for elucidating the intricate details of chemical transformations, a critical aspect of research in organic chemistry and drug development.[15]

References

- OpenOChem. (n.d.). KIE Examples - Kinetic Isotope Effects.

- ACS Publications. (2012, December 5). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy.

- PubMed. (2017). Measurement of Kinetic Isotope Effects by Continuously Monitoring Isotopologue Ratios Using NMR Spectroscopy.

- Wikipedia. (n.d.). Kinetic isotope effect.

- Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects.

- OpenOChem Learn. (n.d.). Kinetic Isotope Effects.

- ACS Publications. (2011, August 22). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy.

- RSC Publishing. (n.d.). Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy.

- FACCTs. (n.d.). Kinectic Isotope Effects (KIE) - ORCA 6.0 TUTORIALS.

- Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect.

- NIH. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC.

- Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.

- ResearchGate. (2025, October 27). (PDF) Kinetic Isotope Effects in Organic and Biological Reactions.

- csbsju.edu. (n.d.). MK13. Kinetic Isotope Effects.

- NIH. (2008, September 19). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC.

- Scribd. (n.d.). Secondary Kinetic Isotope Effects Explained | PDF | Physical Chemistry.

- Dalal Institute. (n.d.). Isotope Effects.

- Benchchem. (n.d.). A Comparative Analysis of Primary vs. Secondary Kinetic Isotope Effects for Researchers, Scientists, and Drug Development Profes.

- YouTube. (2010, August 31). Synthesize 2-bromopropane from Isopropyl alcohol.

- Homework.Study.com. (n.d.). Show the balanced reaction for the solvolysis of 2-bromo-2-methylpropane in water. Also show the....

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic Isotope Effects | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinectic Isotope Effects (KIE) - ORCA 6.0 TUTORIALS [faccts.de]

- 5. kinetics [faculty.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. KIE Examples | OpenOChem Learn [learn.openochem.org]

- 8. energy.sustainability-directory.com [energy.sustainability-directory.com]

- 9. scribd.com [scribd.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. homework.study.com [homework.study.com]

- 13. Measurement of Kinetic Isotope Effects by Continuously Monitoring Isotopologue Ratios Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

using 2-Bromopropane-2-d1 as an NMR internal standard

Executive Summary

This application note details the validation and operational protocols for using 2-Bromopropane-2-d1 (Isopropyl bromide-d1) as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. While less common than TMSP or Maleic Acid, this isotopologue offers a unique advantage: it provides a high-intensity, chemically equivalent methyl signal (

This guide is designed for researchers conducting Quantitative NMR (qNMR) in the aliphatic region or Kinetic Isotope Effect (KIE) studies where the resolution of methyl doublets is compromised by spectral overlap.

Part 1: Technical Profile & Rationale

The Isotopic Advantage

Standard 2-Bromopropane displays a methyl doublet due to coupling with the methine proton (

-

Protio (Standard): Methyls appear as a Doublet (6H).

-

Deuterio (2-d1): Methyls appear as a 1:1:1 Triplet (due to coupling with

H, spin

Why use 2-Bromopropane-2-d1?

-

Spectral Simplification: The collapse of the doublet prevents overlap with adjacent aliphatic multiplets, common in steroid or polymer analysis.

-

Secondary Isotope Effects: It serves as a probe for

-deuterium isotope effects on chemical shifts. -

Molar Sensitivity: It delivers 6 equivalent protons per molecule, providing high signal-to-noise (S/N) ratios for trace analysis.

Physicochemical Properties (Critical for Handling)

| Property | Value | Operational Impact |

| Formula | Aliphatic Region Standard | |

| Boiling Point | 59°C | High Volatility Risk (See Protocol 2.1) |

| Chemical Shift ( | Varies slightly with solvent/concentration | |

| Coupling ( | Appears as broad singlet or fine triplet | |

| Safety | Reproductive Toxin | Requires fume hood & double-gloving |

Part 2: Experimental Protocols

Protocol A: Volatility Management (The "Cold-Trap" Method)

Rationale: The primary failure mode in using 2-Bromopropane-2-d1 is evaporative loss during weighing, leading to overestimated analyte purity.

Step-by-Step Workflow:

-

Pre-Cooling: Refrigerate the 2-Bromopropane-2-d1 standard and the deuterated solvent (e.g.,

) to 4°C prior to use. -

Reverse Addition:

-

Place the empty NMR tube (or weighing vial) on the microbalance.

-

Add the Solvent and Analyte first.

-

Tare the balance.

-

-

Rapid Standard Addition:

-

Using a pre-cooled gas-tight syringe, inject ~10

L of 2-Bromopropane-2-d1 directly into the solvent. -

Record weight immediately (within 5 seconds) to minimize evaporation error.

-

-

Sealing: Cap the tube immediately. For qNMR, use a screw-cap tube with a Teflon septum or flame-seal if the sample will be stored >1 hour.

Protocol B: qNMR Acquisition Parameters

Rationale: Accurate quantification requires full relaxation of the methyl protons.

-

Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

-

Relaxation Delay (

):-

Methyl protons in alkyl halides have

values typically between 2.0 – 4.0 seconds. -

Setting: Set

seconds (

-

-

Spectral Width: 10 ppm (typical) to -2 ppm (to catch any high-field artifacts).

-

Scans (NS): Minimum 16 (for S/N > 200:1).

-

Temperature: 298 K (Control is critical as chemical shift is temperature-dependent).

Protocol C: Data Processing & Integration

-

Phasing: Apply manual zeroth and first-order phase correction.

-

Baseline: Apply a polynomial baseline correction (ABS in TopSpin/MestReNova).

-

Integration Logic:

-

The signal for 2-Bromopropane-2-d1 will appear at ~1.7 ppm.[1]

-

Crucial: Integrate the entire multiplet (1:1:1 triplet). Do not truncate the "feet" of the signal, as the coupling to Deuterium (

H) broadens the base. -

Normalization: Set the integral of the standard to 6.00.

-

Part 3: Visualization & Logic

Figure 1: qNMR Workflow for Volatile Standards

Caption: Logic flow for minimizing gravimetric error due to volatility of 2-Bromopropane-2-d1.

Figure 2: Signal Topology & Coupling

Caption: Comparison of Protio vs. Deuterio signal splitting mechanisms.

Part 4: Troubleshooting & Validation (Self-Correcting Systems)

| Issue | Diagnostic Symptom | Corrective Action |

| Drifting Baseline | Integral values are inconsistent between repeats. | Increase |

| Signal "Ringing" | Oscillations at the base of the ~1.7 ppm peak. | Re-shim the Z and Z2 coils. The 1:1:1 triplet requires high homogeneity to resolve. |

| Integration Error | Calculated purity is | Evaporation confirmed. The standard evaporated after weighing but before sealing. Restart Protocol A. |

| Missing Triplet | Peak looks like a fat singlet. | This is normal at lower fields (<400 MHz). Integrate as a single block. |

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 2: Quantitative NMR).

-

Sigma-Aldrich. (2025). 2-Bromopropane-2-d1 Product Specification & Safety Data Sheet.

-

Doc Brown's Chemistry. (2024). Interpretation of the NMR spectrum of 2-bromopropane.

-

Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851.

-

Hansen, P. E. (1988). "Isotope Effects on Chemical Shifts." Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextualizing Deuterium Isotope Effects).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitution on 2-Bromopropane-2-d1

Ticket ID: #ISO-2-D1-OPT Subject: Minimizing Elimination Side Products in Secondary Alkyl Halide Substitution Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Researchers working with 2-Bromopropane-2-d1 often encounter significant yield losses due to the formation of elimination side products (2-deuteropropene). As a secondary alkyl halide, this substrate sits on the "borderline" of reactivity, where the competition between substitution (

This guide provides a self-validating troubleshooting framework to maximize nucleophilic substitution while suppressing elimination. It specifically addresses the role of the deuterium isotope effect and provides verified protocols for "soft" nucleophilic attacks.

Module 1: The Mechanistic Landscape

To troubleshoot low yields, one must understand the competing pathways. The deuterium at the C-2 position plays a subtle but critical role in kinetic control.

The Competition: vs.

-

The Goal (

): Direct backside attack by the nucleophile. Inverts configuration (though 2-bromopropane is achiral, this steric requirement remains). -

The Enemy (

): A base removes a -

The Isotope Effect:

-

Does Deuterium stop Elimination? No. The elimination mechanism (

) removes a hydrogen from the methyl groups ( -

Does Deuterium stop

? Yes, partially. The

-

Pathway Visualization

Figure 1: Reaction divergence based on reagent basicity. Note that the Deuterium is retained in the elimination product.

Module 2: Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to the alkene, but I thought the Deuterium would prevent this?

Diagnosis: You are relying on the wrong isotope effect.

Explanation: In an E2 elimination of 2-bromopropane-2-d1, the base abstracts a proton from one of the six

Q2: I am using Sodium Ethoxide (NaOEt) in Ethanol, but I'm getting 80% elimination. Why?

Diagnosis: "Hard" bases favor protons over carbon centers.[3]

Explanation: Ethoxide is a strong base.[4] With secondary halides, the steric hindrance at the

-

Good: Azide (

), Cyanide ( -

Avoid: Alkoxides (

), Hydroxide (

Q3: What is the single most critical variable to change?

Answer: Solvent. Use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile).[2]

-

Mechanism: In protic solvents (MeOH, EtOH), the nucleophile is "caged" by hydrogen bonding, reducing its reactivity. In aprotic solvents, the nucleophile is "naked" and highly reactive, significantly increasing the

rate relative to

Module 3: Optimized Experimental Protocols

Protocol A: Synthesis with Soft Nucleophiles (Azide/Thiol)

Target: Maximizing

Reagents:

-

Substrate: 2-Bromopropane-2-d1 (1.0 equiv)

-

Nucleophile: Sodium Azide (

) or Sodium Thiophenolate ( -

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (0.5 M concentration)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Solvation: Dissolve the nucleophile (1.5 equiv) in anhydrous DMF. Note:

is sparingly soluble; vigorous stirring is required. -

Temperature Control: Cool the mixture to 0°C .

-

Reasoning: Elimination (

) has a higher activation energy and is entropically favored (

-

-

Addition: Add 2-Bromopropane-2-d1 dropwise.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.

-

Workup: Dilute with water (quenches any remaining charged species) and extract with diethyl ether.

Protocol B: The Finkelstein Swap (Intermediate Strategy)

Use case: If you must use a harder nucleophile later, convert the Bromide to an Iodide first.

Iodide is a better leaving group and a better nucleophile, often allowing subsequent substitutions to proceed under milder conditions.

-

Dissolve 2-Bromopropane-2-d1 in Acetone (saturated with Sodium Iodide, NaI).

-

Stir at room temperature for 12 hours.

-

Observation: A white precipitate (NaBr) will form (driving force: solubility difference).

-

Filter off NaBr and concentrate to obtain 2-Iodopropane-2-d1 .

-

Result: The iodide is more reactive toward

, allowing you to use lower temperatures for your final coupling, further suppressing elimination.

Module 4: Data & Decision Support

Solvent Effects on Product Ratio

| Solvent Type | Examples | Effect on Nucleophile | Predicted |

| Polar Aprotic | DMF, DMSO, MeCN | "Naked" (Highly Reactive) | High (Favors Substitution) |

| Polar Protic | Ethanol, Methanol, Water | Solvated (H-bonded) | Low (Favors Elimination/Solvolysis) |

| Non-Polar | Hexane, Toluene | Ion Pairing (Low Reactivity) | Very Slow Reaction |

Troubleshooting Decision Tree

Figure 2: Step-by-step logic for diagnosing elimination issues.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination vs. Substitution).

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Nucleophile/Base.

-

Chemistry LibreTexts. (2021). 8.9: The E2 Reaction.

-

Dalal Institute. (2020). Isotope Effects in Nucleophilic Substitution Reactions.

-

BenchChem. (2025).[1][2] Minimizing Elimination in Substitution of Secondary Alkyl Halides.

Sources

optimizing yield in deuterated isopropyl alkylation reactions

Current Status: Operational Topic: Optimizing Yield & Isotopic Purity in Isopropyl-d7/d6 Installation Audience: Medicinal Chemists, Process Chemists

Introduction: The Deuterium Switch

Welcome to the technical support hub for deuterated alkylation. You are likely here because you are optimizing a lead compound for metabolic stability (Deuterium Kinetic Isotope Effect - DKIE) or synthesizing an internal standard for LC-MS/MS.

Installing a deuterated isopropyl group is deceptively complex. Unlike methyl-d3 incorporation, the isopropyl group introduces significant steric bulk and a secondary carbon center prone to elimination. This guide addresses the two critical failure points: Elimination (Yield Loss) and H/D Scrambling (Isotopic Dilution) .

Module 1: Method Selection Strategy

Before starting, verify your synthetic route. The choice between Reductive Amination and Direct Alkylation is the single biggest determinant of yield and isotopic cost-efficiency.

Decision Logic: Which Route?

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate type and isotopic requirements.

Module 2: Reductive Amination (The Gold Standard)

Best for: Amines (Primary/Secondary) Reagent: Acetone-d6 (CAS: 666-52-4)

This method is superior to direct alkylation because it avoids the formation of propene-d6 (elimination side product) and poly-alkylation.

Critical Protocol: The Titanium Isopropoxide Method

Standard reductive amination often stalls with bulky ketones like acetone. Using Titanium(IV) isopropoxide,

Step-by-Step Optimization:

-

Imine Formation (The Dry Step):

-

Mix Amine (1.0 eq) + Acetone-d6 (1.2–1.5 eq) +

(1.25 eq). -

Solvent: Neat (if liquid) or minimal dry THF.

-

Condition: Stir at RT for 6–12 hours under Argon.

-

Why?

scavenges the water generated, pushing the equilibrium to the imine.

-

-

Reduction (The Isotope Step):

Reagent Selection Table

| Target Group | Reagents Required | Reducing Agent | Notes |

| Isopropyl-d6 $ -CH(CD_3)_2 $ | Acetone-d6 + | Sodium Borohydride | Cheaper.[1] The methine proton comes from the hydride reagent (H). |

| Isopropyl-d7 $ -CD(CD_3)_2 $ | Acetone-d6 + | Sodium Borodeuteride | Mandatory for full deuteration. Methine D comes from the deuteride. |

Module 3: Direct Alkylation (Friedel-Crafts / )

Best for: Phenols, Thiols, Carbon nucleophiles Reagent: 2-Bromopropane-d7 (CAS: 39091-63-9)

The Problem: Secondary alkyl halides love to eliminate. 2-Bromopropane-d7 will readily form Propene-d6 under basic conditions, wasting expensive reagent.

Troubleshooting Direct Alkylation

Q: My yield is <30%, and I see olefin formation. How do I fix this?

-

Cause: Your base is too strong or too bulky, acting as a base rather than a nucleophile promoter.

-

Solution 1 (The Solvent Switch): Switch to a dipolar aprotic solvent like DMF or NMP . These solvate the cation, making the nucleophile more reactive without needing harsh heat.

-

Solution 2 (The Base Switch):

-

Avoid:

, -

Use:

or

-

-

Solution 3 (Temperature): Lower the temperature. Elimination (

) has a higher activation energy than Substitution (

Module 4: FAQ & Troubleshooting

Q1: I am seeing "Scrambling" (H/D Exchange). My -d7 group is showing up as -d6 or -d5.

Diagnosis: This is usually caused by acidic protons exchanging with the solvent during the reaction or workup.

-

Mechanism: Acetone-d6 has alpha-protons (deuteriums). In the presence of strong acid or base and protic solvents (like

or -

Fix:

-

Use aprotic solvents during the imine formation step (THF, DCM).

-

If using Acetone-d6, ensure the reaction mixture is neutral .

-

Quench Cold: When quenching excess borohydride, use

or buffered water at

-

Q2: Why is my reaction stalling at the intermediate?

Diagnosis: Steric hindrance. The isopropyl group is bulky.

-

Fix: If using reductive amination, switch from

(bulky) to Sodium Cyanoborohydride (

Q3: How do I calculate the stoichiometry for Acetone-d6?

Guidance: Acetone-d6 is volatile (bp

-

If running at reflux, you will lose reagent.

-

Recommendation: Use a sealed tube or pressure vial. Use 1.5 to 2.0 equivalents of Acetone-d6 relative to the amine. This ensures the equilibrium favors the product without excessive waste of the deuterated reagent.

References

-

FDA Center for Drug Evaluation and Research. (2017). NDA Approval: Austedo (Deutetrabenazine). U.S. Food and Drug Administration. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]

Sources

Validation & Comparative

Comparative Guide: Quantifying Deuterium Enrichment in Small Molecule Therapeutics

Executive Summary

The "Deuterium Switch"—replacing hydrogen with deuterium to improve a drug's pharmacokinetic profile (e.g., deutetrabenazine)—has moved from theoretical chemistry to FDA-approved therapeutics. However, verifying the Isotopic Enrichment Percentage (IE%) is not a simple matter of peak integration.

Incomplete deuteration creates "isotopologue impurities" that can alter the drug's metabolic rate and toxicity profile.[1] This guide compares the two industry-standard approaches for calculating enrichment: Nominal Mass Analysis (LRMS) versus High-Resolution Isotopologue Deconvolution (HRMS) .

The Verdict: While LRMS is sufficient for routine QC of highly enriched (>99%) raw materials, HRMS with MIDA (Mass Isotopomer Distribution Analysis) is the mandatory standard for DMPK studies and regulatory submission , as it is the only method capable of distinguishing deuterium incorporation from natural carbon-13 abundance.

Part 1: The Core Challenge – Isobaric Interference

To calculate enrichment, one must quantify the ratio of the labeled drug (

-

The Signal: Deuterium (

) adds -

The Noise: Natural Carbon-13 (

) adds

In a typical drug molecule (e.g.,

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the correct quantification method based on the stage of drug development.

Figure 1: Decision matrix for selecting the appropriate mass spectrometry method based on enrichment levels and data requirements.

Part 2: Method Comparison

Method A: Nominal Mass Analysis (LRMS)

Instrument: Triple Quadrupole or Single Quad (Unit Resolution). Technique: Measures the weighted average mass or the intensity ratio of nominal mass peaks.

The Protocol:

-

Inject the non-deuterated standard (

) to establish the "Natural Isotopic Envelope." -

Inject the deuterated sample (

). -

Calculation: You cannot simply compare peak heights. You must subtract the theoretical contribution of naturally occurring isotopes (calculated via binomial expansion) from the observed M+1, M+2 intensities.

Pros:

-

Cost: Uses standard QC equipment.

-

Speed: High throughput for batch release.

Cons:

-

Blind Spots: Cannot distinguish between a molecule with one Deuterium (

) and a molecule with one Carbon-13 ( -

Low Precision: At low enrichment levels (e.g., 5% tracer studies), the natural abundance signal swamps the deuterium signal, making quantification impossible.

Method B: High-Resolution Isotopologue Deconvolution (HRMS)

Instrument: Orbitrap or Q-ToF (Resolution > 60,000).

Technique: Resolves the mass defect. It separates the

The Protocol (MIDA Approach):

-

Acquire data in Profile Mode (not Centroid) to visualize fine structure.

-

Mass Defect Filtering:

- adds 1.00335 Da .

- (Deuterium) adds 1.00628 Da .

-

Difference: 2.93 mDa .

-

Calculation: Use Mass Isotopomer Distribution Analysis (MIDA) algorithms to solve the matrix of overlapping distributions.

Pros:

-

Absolute Specificity: Directly counts deuterated molecules.

-

Sensitivity: Can detect 0.1% enrichment changes in complex biological matrices.

Cons:

-

Data Size: Large files require specialized processing software (e.g., Xcalibur, MassHunter, or open-source MIDA tools).

Part 3: Comparative Performance Data

The following table illustrates the error rates when analyzing a hypothetical deuterated drug (

| Feature | Method A: LRMS (Nominal) | Method B: HRMS (Accurate Mass) |

| Resolution (FWHM) | ~0.7 Da | > 0.001 Da (at 60k Res) |

| Differentiation | Merged Peak ( | Distinct Peaks ( |

| Error at 99% Enrichment | < 0.5% (Acceptable) | < 0.05% (Excellent) |

| Error at 5% Enrichment | > 20% (Unacceptable) | < 1.0% (Excellent) |

| Matrix Interference | High (Isobaric overlap) | Low (Mass defect filtering) |

| Primary Use Case | Manufacturing QC (Batch Release) | DMPK / Metabolic Flux / R&D |

Critical Insight: LRMS fails at low enrichment because the "background noise" of natural

(approx. 1.1% per carbon atom) creates a signal often larger than the deuterium tracer itself. HRMS resolves this by physically separating the signals.

Part 4: Step-by-Step Protocol (HRMS Gold Standard)

This protocol utilizes the MIDA (Mass Isotopomer Distribution Analysis) principle, which is the self-validating standard for high-integrity research.

Phase 1: Sample Preparation

-

Solvent: Dissolve samples in LC-MS grade methanol or acetonitrile. Avoid protic solvents (like

or alcohols) if the deuterium is on an exchangeable site (e.g., -OH, -NH), as "back-exchange" will ruin the data. -

Concentration: Target

to avoid detector saturation. Saturation blunts peak tops, distorting isotopic ratios.

Phase 2: Acquisition (Orbitrap/ToF)

-

Resolution: Set to minimum 60,000 (at

200). This is required to resolve the 2.93 mDa difference between -

Scan Type: Full Scan (MS1). Avoid MS/MS for quantification unless specific positional information is required.

-

Mode: Profile Mode (essential for checking peak purity).

Phase 3: Data Analysis & Calculation

Do not rely on simple peak areas. Use the following logic (often automated in software like IsoCor or commercial packages):

Step A: Define the Isotopologues Identify the theoretical masses:

-

: Monoisotopic mass (All

-

: Could be

-

: Could be

Step B: The Correction Formula (Simplified MIDA)

To find the true enrichment (

- is the vector of measured peak intensities.

- is the inverse matrix of the natural abundance distribution (calculated from the chemical formula).

Step C: Final Calculation

Visualizing the MIDA Logic

This diagram explains how MIDA separates the overlapping signals.

Figure 2: The MIDA deconvolution process enabled by High-Resolution MS.

References

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Link

-

BenchChem. (2025). Application Notes and Protocols for the Use of Deuterated Standards in Mass Spectrometry for Drug Quantification. Link

-

MtoZ Biolabs. (2024). Mass Spectrometry vs. High-Resolution Mass Spectrometry: Key Differences. Link

-

Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link

-

FDA.gov. (2017). NDA Approval: Deutetrabenazine (Austedo) - Clinical Pharmacology Review (Demonstrating regulatory requirements for isotopic purity). Link

Sources

A Comparative Guide to the Isotopic Purity Verification of Isopropyl-2-d1 Bromide

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of isotopically labeled compounds, the verification of isotopic purity is a critical step to ensure the quality and reliability of subsequent experiments, from metabolic studies to the development of deuterated drugs. This guide provides an in-depth comparison of the primary analytical techniques for determining the isotopic purity of isopropyl-2-d1 bromide, a simple yet representative deuterated aliphatic halide. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just procedural steps, but the scientific rationale behind the experimental choices, empowering researchers to make informed decisions for their specific analytical needs.

The Analytical Imperative: Why Isotopic Purity Matters

The substitution of a proton with a deuterium atom in isopropyl bromide at the second position creates a molecule with subtly altered physical properties. This isotopic labeling is a powerful tool in various scientific disciplines. However, the synthetic process is rarely perfect, leading to a mixture of the desired deuterated compound and its unlabeled counterpart. The accurate determination of the isotopic enrichment is paramount, as it directly impacts the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Precise Look at the Nucleus

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative, making it a primary method for isotopic purity assessment.[1]

¹H NMR: Quantifying the Absence of a Proton

The most direct way to assess the isotopic purity of isopropyl-2-d1 bromide using ¹H NMR is to quantify the reduction in the signal intensity of the methine proton at the C2 position.

Causality Behind the Method: In a sample of unlabeled isopropyl bromide, the methine proton (CH) at the C2 position gives a characteristic septet signal due to coupling with the six equivalent methyl protons.[2][3][4][5][6] When deuterium is substituted at this position, the ¹H signal for that position disappears. Therefore, the integral of the residual methine proton signal relative to the integral of the methyl proton signals provides a direct measure of the amount of unlabeled isopropyl bromide present.

Experimental Protocol: Quantitative ¹H NMR (qNMR) of Isopropyl-2-d1 Bromide

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the isopropyl-2-d1 bromide sample into a clean NMR tube.

-

Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

-

Add an appropriate deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the pulse angle to 90° to ensure accurate signal integration.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei between scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction.

-

Integrate the signal for the methyl protons of isopropyl bromide (doublet) and the residual methine proton (septet).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [1 - (Integral of methine proton / (Integral of methyl protons / 6))] x 100

-

dot graph TD { A[Sample Preparation: Isopropyl-2-d1-bromide + Internal Standard in CDCl3] --> B(NMR Spectrometer); B --> C{Data Acquisition: 90° pulse, sufficient relaxation delay}; C --> D[Data Processing: FT, Phasing, Baseline Correction]; D --> E{Integration of Signals}; subgraph "Calculation" F(Integral of Methyl Protons) --> G; H(Integral of Residual Methine Proton) --> G; G[Isotopic Purity Calculation] --> I(Result); end E --> F; E --> H; }

Caption: Workflow for q¹H NMR analysis of isopropyl-2-d1 bromide.

²H NMR: Directly Observing the Deuteron

²H (Deuterium) NMR offers a direct method for observing the incorporated deuterium.

Causality Behind the Method: In ²H NMR, only deuterium nuclei are observed. For isopropyl-2-d1 bromide, a single signal corresponding to the deuterium at the C2 position will be present. The presence and integration of this signal confirm the successful incorporation of deuterium. While less common for routine isotopic purity determination due to the lower sensitivity of the ²H nucleus, it provides unambiguous confirmation of deuteration.

Experimental Protocol: ²H NMR of Isopropyl-2-d1 Bromide

-

Sample Preparation:

-

Prepare a more concentrated sample (e.g., 50-100 mg) in a protonated solvent (e.g., CHCl₃) to avoid a large solvent signal in the ²H spectrum.

-

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a broadband probe capable of observing the ²H frequency.

-

Tune the probe to the ²H frequency.

-

-

Data Acquisition:

-

Acquire the ²H NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the data similarly to the ¹H NMR spectrum. The presence of a single peak confirms the deuteration at the C2 position.

-

dot graph TD { A[Sample Preparation: Concentrated Isopropyl-2-d1-bromide in CHCl3] --> B(NMR Spectrometer with Broadband Probe); B --> C{Data Acquisition: Tune to 2H frequency, increased number of scans}; C --> D[Data Processing: FT, Phasing, Baseline Correction]; D --> E{Observation of Deuterium Signal}; E --> F(Confirmation of Deuteration); }

Caption: Workflow for ²H NMR analysis of isopropyl-2-d1 bromide.

Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Separation and Detection Method

GC-MS is a highly sensitive and powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio (m/z). It is particularly well-suited for the analysis of small, volatile molecules like isopropyl bromide.

Causality Behind the Method: A gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. While the deuterated and non-deuterated isotopologues of isopropyl bromide may not be fully separated by a standard GC column, the mass spectrometer can easily distinguish them based on their different molecular weights. The molecular ion of isopropyl bromide will appear at m/z 122 and 124 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[7][8] For isopropyl-2-d1 bromide, these molecular ion peaks will shift to m/z 123 and 125. By comparing the relative intensities of these ion clusters, the isotopic purity can be determined.

Experimental Protocol: GC-MS Analysis of Isopropyl-2-d1 Bromide

-

Sample Preparation:

-

Prepare a dilute solution of the isopropyl-2-d1 bromide sample in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Gas Chromatograph:

-

Use a capillary column suitable for volatile halogenated hydrocarbons (e.g., a DB-5ms or equivalent).

-

Set the oven temperature program to achieve good separation from the solvent and any impurities. A typical program might start at 40°C and ramp to 150°C.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer:

-

Use Electron Ionization (EI) at 70 eV.

-

Set the mass spectrometer to scan a mass range that includes the molecular ions of both the deuterated and non-deuterated compounds (e.g., m/z 40-150).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-